molecular formula C9H14N4O B15254694 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15254694
M. Wt: 194.23 g/mol
InChI Key: OQKLXWSXOFBDTN-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a cyclopentyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol
  • 2-Amino-4-morpholino-1,3,5-triazine
  • Hexamethylmelamine

Uniqueness

4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H14N4O/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14)

InChI Key

OQKLXWSXOFBDTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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